Propyl 1H-indole-2-carboxylate
CAS No.: 65873-38-3
Cat. No.: VC20153172
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65873-38-3 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | propyl 1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C12H13NO2/c1-2-7-15-12(14)11-8-9-5-3-4-6-10(9)13-11/h3-6,8,13H,2,7H2,1H3 |
| Standard InChI Key | MZWKEVABVGDUFJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)C1=CC2=CC=CC=C2N1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Propyl 1H-indole-2-carboxylate is defined by its IUPAC name propyl 1H-indole-2-carboxylate and is represented by the canonical SMILES string CCCOC(=O)C1=CC2=CC=CC=C2N1. Its three-dimensional structure features an indole core (a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) substituted with a propyl ester group at the second position. The molecular geometry ensures planar aromaticity in the indole system, while the ester side chain introduces steric and electronic modifications that influence reactivity and solubility .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 65873-38-3 | |
| Molecular Formula | ||
| Molecular Weight | 203.24 g/mol | |
| InChIKey | MZWKEVABVGDUFJ-UHFFFAOYSA-N | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
Synthesis and Optimization Strategies
Esterification of Indole-2-Carboxylic Acid
The most straightforward synthesis route involves the acid-catalyzed esterification of indole-2-carboxylic acid with propyl alcohol. Sulfuric acid or hydrochloric acid serves as a catalyst, facilitating nucleophilic acyl substitution. The reaction proceeds as follows:
Key parameters include temperature control (60–80°C) and stoichiometric excess of propyl alcohol to drive the equilibrium toward ester formation. Yields typically range from 70–85%, with purity confirmed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Hemetsberger–Knittel Indole Synthesis
Advanced synthetic routes, such as the Hemetsberger–Knittel method, enable the construction of substituted indole-2-carboxylates from azido cinnamates . For example, methyl 2-azidoacetate undergoes Knoevenagel condensation with benzaldehyde derivatives to form azidocinnamates, which then undergo thermolytic cyclization to yield indole-2-carboxylates . While this method is more complex, it allows for regioselective substitution at the indole’s 3- or 5-positions, which is critical for pharmaceutical applications .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Acid-Catalyzed Esterification | 70–85 | Simplicity, low cost | Limited regioselectivity |
| Hemetsberger–Knittel | 50–65 | Regioselective substitution | Multi-step, harsh conditions |
Biological Activities and Pharmaceutical Relevance
Mechanism of Action
Indole derivatives exhibit diverse biological activities due to their ability to interact with enzymes, receptors, and nucleic acids. The propyl ester group in Propyl 1H-indole-2-carboxylate enhances lipid solubility, potentially improving blood-brain barrier penetration compared to carboxylate salts . Preliminary studies suggest inhibitory effects on cyclooxygenase-2 (COX-2) and tyrosine kinases, though specific data for this compound remain unpublished.
Structural Analogs and Drug Design
Structural modifications at the indole core significantly alter bioactivity. For instance:
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Methyl 1-propyl-1H-indole-2-carboxylate (PubChem CID 10680285): Increased steric bulk reduces metabolic degradation .
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Ethyl 3-formyl-1-propyl-1H-indole-2-carboxylate: The formyl group enables Schiff base formation, useful in prodrug design .
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Propyl 1-hydroxy-1H-indole-2-carboxylate (PubChem CID 163359830): Hydroxylation enhances hydrogen-bonding capacity, improving target affinity .
Future Directions and Research Gaps
Despite its synthetic accessibility, the biological profile of Propyl 1H-indole-2-carboxylate remains underexplored. Priority research areas include:
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Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) in model organisms.
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Target Identification: High-throughput screening against cancer cell lines or microbial pathogens.
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Derivatization: Introducing electron-withdrawing or donating groups to modulate electronic properties.
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